molecular formula C9H7F3N2O3 B1609974 4-nitro-N-(2,2,2-trifluoroethyl)benzamide CAS No. 365425-94-1

4-nitro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B1609974
CAS No.: 365425-94-1
M. Wt: 248.16 g/mol
InChI Key: LNOQWKNOCVOCDX-UHFFFAOYSA-N
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Description

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is an organic compound characterized by the presence of a nitro group, a trifluoroethyl group, and a benzamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves the reaction of 4-nitrobenzoic acid with 2,2,2-trifluoroethylamine. The reaction is carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOPO (1-hydroxy-7-azabenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like sodium methoxide, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted benzamides, and oxidized nitro compounds. These products can have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

4-nitro-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its combination of a nitro group and a trifluoroethyl group, which imparts distinct chemical properties. These properties include enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOQWKNOCVOCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450165
Record name 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365425-94-1
Record name 4-nitro-N-(2,2,2-trifluoroethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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